6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 6 and a cyano group at position 4. This structure combines electron-withdrawing groups (bromine and cyano) with a fused bicyclic aromatic system, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyano group enhances electrophilicity, enabling further functionalization .
Synthetic routes for related pyrrolopyridine carbonitriles often involve palladium-catalyzed cyanation. For instance, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (the parent compound without bromine) is synthesized in 72% yield via this method, albeit with a minor chloro-substituted byproduct (95:5 ratio) .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYLNVZPZHGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646910 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-74-8 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approaches
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclocondensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 4-aminopyridine-3-carbonitrile with acrylonitrile under acidic conditions forms the bicyclic scaffold, though yields remain moderate (50–60%). Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes, enhancing efficiency.
Metal-Catalyzed Cyclization
Palladium-catalyzed intramolecular C–N coupling offers an alternative. Starting from 3-bromo-4-cyanopyridine, a Buchwald-Hartwig amination with a propargyl amine sidechain induces cyclization, achieving 65% yield. This method benefits from tolerance to electron-withdrawing groups like nitriles.
Functionalization: Bromination and Cyano Group Installation
Regioselective Bromination
Optimization and Scalability
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) improve cyanation yields but complicate purification. Switching to NMP (N-methylpyrrolidone) reduces side-product formation by 15%. Catalytic Pd(OAc)₂ (0.5 mol%) in bromination steps enhances regioselectivity, critical for gram-scale synthesis.
Purification Techniques
Column chromatography (SiO₂, ethyl acetate/hexane) remains standard, but recrystallization from ethanol/water mixtures boosts purity to 97%. Industrial workflows adopt continuous chromatography for throughput, achieving 99% purity at multi-kilogram scales.
Challenges and Limitations
Regiochemical Control
Competing bromination at C2/C4 positions occurs if electronic directing groups are misaligned. Computational modeling (DFT) predicts charge distribution to guide reagent selection.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.
Key Findings :
-
Suzuki coupling is highly efficient for introducing aryl/heteroaryl groups at the 6-position, enabling diversity in drug discovery .
-
The electron-deficient pyrrolopyridine core facilitates palladium-mediated couplings even at moderate temperatures .
Functionalization of the Nitrile Group
The 4-cyano group participates in hydrolysis, reduction, and cycloaddition reactions.
Key Findings :
-
Hydrolysis to carboxylic acid is quantitative under strong acidic conditions, providing a handle for further derivatization.
-
The nitrile group’s reactivity enables synthesis of bioactive tetrazole derivatives .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens or pseudohalogens.
Key Findings :
-
Iodination proceeds efficiently with N-iodosuccinimide (NIS), enhancing utility in radiopharmaceutical synthesis .
-
Direct fluorination is low-yielding due to poor leaving-group ability of bromide .
Ring Functionalization and Annulation
The fused bicyclic system undergoes regioselective functionalization.
Key Findings :
-
Nitration occurs preferentially at the 3-position due to electron-withdrawing effects of the nitrile .
-
Transition-metal-mediated cyclopropanation enables access to strained ring systems .
Reaction Optimization Insights
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is primarily utilized as a building block in the synthesis of various pharmacologically active molecules. Its derivatives have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression.
Case Study: FGFR Inhibition
In a study evaluating pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM. This compound was found to significantly inhibit the migration and invasion of cancer cells through modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) .
Biological Research
The compound is also employed in biological studies to understand cellular mechanisms and pathways. It serves as a probe for investigating interactions between small molecules and biological macromolecules, particularly in signal transduction pathways.
Mechanism of Action
The primary mechanism involves binding to specific kinase enzymes, inhibiting their activity and affecting downstream signaling pathways associated with cell proliferation, migration, and apoptosis .
Material Science
In material science, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Chemical Biology
This compound is used in chemical biology to study the interactions between small molecules and proteins. It aids in elucidating the roles of specific proteins in cellular processes and can help identify potential therapeutic targets.
Mechanism of Action
The biological activity of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is primarily attributed to its ability to inhibit specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile differ in substituent positions and functional groups, impacting their physicochemical and reactivity profiles.
Table 1: Comparative Analysis of Pyrrolopyridine Derivatives
Key Differences and Implications
Substituent Position Effects: Bromine at C6 (target compound) vs. C4 (4-bromo-3-cyano analog) alters electronic distribution. The C6 bromine in the target compound may direct electrophilic substitution to C5 or C7, while the C4 cyano group deactivates the ring, favoring meta/para substitution patterns .
Functional Group Comparisons: Cyano vs. Chloro: Replacing C4 cyano with chloro (as in 6-bromo-4-chloro derivative) reduces electron-withdrawing effects, increasing ring reactivity toward nucleophilic substitution. This makes the chloro derivative more amenable to SNAr reactions . Cyano vs. Carboxylate: Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 942920-50-5) introduces a carboxylate group, enhancing solubility in polar solvents but reducing electrophilicity compared to cyano-substituted analogs .
Synthetic Utility: The target compound’s cyano group enables click chemistry or hydrolysis to carboxylic acids, whereas halogenated analogs (e.g., 6-bromo-4-chloro) allow sequential functionalization via selective cross-coupling .
Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a derivative of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its biological activities, particularly as a potential therapeutic agent in cancer treatment. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that create the pyrrolo framework with a bromine substituent at the 6-position and a carbonitrile group at the 4-position. The molecular structure can be represented as follows:
This structure is crucial for its interaction with biological targets, particularly in inhibiting fibroblast growth factor receptors (FGFRs) and other kinases.
FGFR Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of FGFRs, which are critical in tumorigenesis due to their involvement in cell proliferation and survival pathways. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3.
Table 1: IC50 Values for FGFR Inhibition
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These values indicate that the compound is particularly effective against FGFR1 and FGFR2, making it a candidate for further development in cancer therapies targeting these receptors .
Anticancer Activity
In addition to its inhibitory effects on FGFRs, the compound has shown promising anticancer properties. For example, it has been reported to inhibit the proliferation of breast cancer cell lines (4T1 cells) and induce apoptosis. The mechanism involves downregulating matrix metalloproteinase 9 (MMP9) and upregulating tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial in regulating cell migration and invasion .
Case Study: Inhibition of Cell Migration
A study demonstrated that treatment with this compound significantly reduced the migration capabilities of 4T1 cells compared to control groups. The expression levels of MMP9 decreased with increasing concentrations of the compound, while TIMP2 levels increased, suggesting a mechanism by which the compound could prevent metastasis .
Other Biological Activities
Beyond its effects on cancer cells, derivatives of pyrrolo[2,3-b]pyridine have been explored for their potential in treating other conditions:
- DYRK1A Inhibition : Some derivatives have shown significant inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. These compounds exhibited nanomolar-level inhibitory activity alongside antioxidant properties .
- Antimicrobial Activity : Pyrrolo derivatives have also been evaluated for their antibacterial activity. Certain compounds within this family demonstrated effective inhibition against bacterial strains like Staphylococcus aureus .
Q & A
Q. What are the common synthetic routes for 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A key approach involves reacting 2-amino-pyrrole-3-carbonitrile derivatives with arylidene malonodinitriles or β-ketoesters under acidic conditions. For example:
- Step 1 : Condensation of 2-amino-1-aryl-pyrrole-3-carbonitrile with arylidene malonodinitrile in acetic acid yields pyrrolo[2,3-b]pyridine intermediates .
- Step 2 : Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in DMF or DCM under controlled temperatures (0–25°C) introduces the bromo substituent .
- Example : A related compound, 4-amino-3-benzoyl-1-(4-chlorophenyl)-6-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, was synthesized with a 73% yield using similar methods .
Table 1 : Representative Synthetic Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-pyrrole-3-carbonitrile | Arylidene malonodinitrile, AcOH, reflux | 65–75% | |
| Pyrrolo[2,3-b]pyridine intermediate | NBS, DMF, 0–25°C | 60–70% |
Q. How is this compound characterized after synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : The nitrile group (CN) shows a sharp peak near 2221 cm⁻¹ , while carbonyl (C=O) stretches appear at 1672 cm⁻¹ .
- NMR Spectroscopy : H NMR reveals aromatic protons in the δ 6.95–7.79 ppm range, and C NMR confirms sp² carbons (e.g., pyrrole/pyridine ring carbons at δ 110–150 ppm) .
- Elemental Analysis : Matches calculated values for C, H, N, and halogens (e.g., Cl: 7.79% observed vs. 7.79% calculated) .
Table 2 : Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR | CN: 2221 cm⁻¹; C=O: 1672 cm⁻¹ | |
| H NMR | Aromatic H: δ 6.95–7.79 (m) | |
| Elemental Analysis | C: 66.00%; N: 12.32% |
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. The 6-position is often brominated due to:
- Electron-Directing Effects : Electron-withdrawing groups (e.g., CN at position 4) deactivate adjacent positions, favoring bromination at the meta (6-position) .
- Protecting Groups : Using N-substituents (e.g., methyl or phenyl) prevents undesired side reactions. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized with 75% yield by treating the parent compound with NaH/CH₃I in THF .
Challenges : Competing bromination at positions 3 or 5 may occur if directing groups are absent. Optimization of solvent (DMF vs. DCM) and temperature (0°C vs. RT) is critical .
Q. What strategies improve yields in microwave-assisted synthesis of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Microwave synthesis reduces reaction times and enhances yields by enabling rapid, uniform heating:
- Optimized Parameters : Use 100–150 W power, 80–120°C, and 10–30 minutes. For example, microwave-assisted cyclization of 2-amino-pyrroles with carbonitriles achieved 85% yield in 15 minutes vs. 24 hours conventionally .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve dielectric heating.
- Catalysts : Acid catalysts (e.g., p-TsOH) accelerate cyclization without side products .
Table 3 : Microwave vs. Conventional Synthesis
| Method | Time | Yield | Reference |
|---|---|---|---|
| Conventional | 24 h | 73% | |
| Microwave | 15 min | 85% |
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Substitution at Position 3 : Introducing electron-deficient groups (e.g., ethynyl, nitrile) improves kinase inhibition. For instance, 3-((5-aryl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl derivatives showed enhanced activity against JAK2 kinases .
- N-Functionalization : Methyl or sulfonyl groups at the 1-position increase metabolic stability .
- Halogen Replacement : Replacing Br with Cl or I alters binding affinity. Crystallographic data (e.g., monoclinic P21/c symmetry for a brominated analog) guide rational design .
Key Challenges and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
